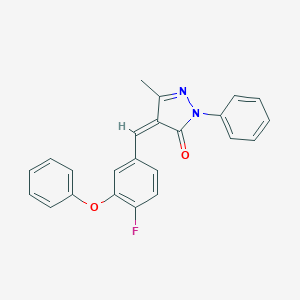
Pyrazol-5(4H)-one, 4-(4-fluoro-3-phenoxybenzylidene)-3-methyl-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazol-5(4H)-one, 4-(4-fluoro-3-phenoxybenzylidene)-3-methyl-1-phenyl-, also known as FPMP (Fluorophenyl-pyrazolone methylphenyl), is a chemical compound that has been synthesized for scientific research purposes. This compound has been the subject of numerous studies due to its potential use in various fields, including medicine and agriculture.
Wirkmechanismus
Pyrazol-5(4H)-one, 4-(4-fluoro-3-phenoxybenzylidene)-3-methyl-1-phenyl- exerts its anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation. Pyrazol-5(4H)-one, 4-(4-fluoro-3-phenoxybenzylidene)-3-methyl-1-phenyl- achieves this by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the synthesis of prostaglandins.
Biochemical and Physiological Effects:
Pyrazol-5(4H)-one, 4-(4-fluoro-3-phenoxybenzylidene)-3-methyl-1-phenyl- has been shown to have various biochemical and physiological effects. Studies have shown that Pyrazol-5(4H)-one, 4-(4-fluoro-3-phenoxybenzylidene)-3-methyl-1-phenyl- can reduce the levels of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in the body. Additionally, Pyrazol-5(4H)-one, 4-(4-fluoro-3-phenoxybenzylidene)-3-methyl-1-phenyl- has been shown to reduce the levels of reactive oxygen species, which are responsible for causing oxidative stress in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Pyrazol-5(4H)-one, 4-(4-fluoro-3-phenoxybenzylidene)-3-methyl-1-phenyl- in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. Additionally, Pyrazol-5(4H)-one, 4-(4-fluoro-3-phenoxybenzylidene)-3-methyl-1-phenyl- has been shown to have potent anti-inflammatory and analgesic effects, making it a useful tool in the study of pain and inflammation-related disorders.
One of the limitations of using Pyrazol-5(4H)-one, 4-(4-fluoro-3-phenoxybenzylidene)-3-methyl-1-phenyl- in lab experiments is that it has not been extensively studied in vivo, and its safety and efficacy in humans are not yet known. Additionally, the mechanism of action of Pyrazol-5(4H)-one, 4-(4-fluoro-3-phenoxybenzylidene)-3-methyl-1-phenyl- is not fully understood, and further research is needed to elucidate its effects on the body.
Zukünftige Richtungen
There are several future directions for the study of Pyrazol-5(4H)-one, 4-(4-fluoro-3-phenoxybenzylidene)-3-methyl-1-phenyl-. One potential direction is to investigate its potential use in the treatment of cancer. Studies have shown that Pyrazol-5(4H)-one, 4-(4-fluoro-3-phenoxybenzylidene)-3-methyl-1-phenyl- can inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of anticancer drugs.
Another potential direction for future research is to investigate the effects of Pyrazol-5(4H)-one, 4-(4-fluoro-3-phenoxybenzylidene)-3-methyl-1-phenyl- on the immune system. Studies have shown that Pyrazol-5(4H)-one, 4-(4-fluoro-3-phenoxybenzylidene)-3-methyl-1-phenyl- can modulate the immune response, making it a potential candidate for the treatment of autoimmune disorders.
Conclusion:
In conclusion, Pyrazol-5(4H)-one, 4-(4-fluoro-3-phenoxybenzylidene)-3-methyl-1-phenyl- is a chemical compound that has been synthesized for scientific research purposes. It has been the subject of numerous studies due to its potential use in various fields, including medicine and agriculture. Pyrazol-5(4H)-one, 4-(4-fluoro-3-phenoxybenzylidene)-3-methyl-1-phenyl- has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. Further research is needed to fully elucidate the mechanism of action of Pyrazol-5(4H)-one, 4-(4-fluoro-3-phenoxybenzylidene)-3-methyl-1-phenyl- and its potential uses in various fields.
Synthesemethoden
The synthesis of Pyrazol-5(4H)-one, 4-(4-fluoro-3-phenoxybenzylidene)-3-methyl-1-phenyl- involves the reaction of 4-fluoro-3-phenoxybenzaldehyde, 3-methyl-1-phenyl-2-pyrazolin-5-one, and a catalytic amount of piperidine in ethanol. The resulting product is then purified through recrystallization to obtain Pyrazol-5(4H)-one, 4-(4-fluoro-3-phenoxybenzylidene)-3-methyl-1-phenyl- in its pure form.
Wissenschaftliche Forschungsanwendungen
Pyrazol-5(4H)-one, 4-(4-fluoro-3-phenoxybenzylidene)-3-methyl-1-phenyl- has been the subject of numerous scientific studies due to its potential use in various fields. One of the most significant applications of Pyrazol-5(4H)-one, 4-(4-fluoro-3-phenoxybenzylidene)-3-methyl-1-phenyl- is in the field of medicine. Studies have shown that Pyrazol-5(4H)-one, 4-(4-fluoro-3-phenoxybenzylidene)-3-methyl-1-phenyl- has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders.
Eigenschaften
Produktname |
Pyrazol-5(4H)-one, 4-(4-fluoro-3-phenoxybenzylidene)-3-methyl-1-phenyl- |
|---|---|
Molekularformel |
C23H17FN2O2 |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
(4Z)-4-[(4-fluoro-3-phenoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C23H17FN2O2/c1-16-20(23(27)26(25-16)18-8-4-2-5-9-18)14-17-12-13-21(24)22(15-17)28-19-10-6-3-7-11-19/h2-15H,1H3/b20-14- |
InChI-Schlüssel |
IMUSYUCZQKUWMT-ZHZULCJRSA-N |
Isomerische SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C4=CC=CC=C4 |
SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)F)OC3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)F)OC3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-{[1-(cyanomethyl)-1H-indol-3-yl]methylene}-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299097.png)
![(5Z)-5-[[5-(diethylamino)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B299098.png)
![ethyl 5-(3,4-dimethoxyphenyl)-2-[(7-methoxy-2-phenyl-1H-indol-3-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299100.png)

![isopropyl 5-(4-chlorophenyl)-2-(4-ethoxy-3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299104.png)
![ethyl 2-[2-(2-ethoxy-2-oxoethoxy)benzylidene]-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299106.png)
![(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(3,4-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B299107.png)
![(5Z)-2-(3,4-dichloroanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B299110.png)
![2-amino-5-(3-chloro-4-methoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B299111.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-7-methyl-3-oxo-2-[(2-phenyl-1H-indol-3-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299113.png)
![(5E)-2-(4-bromo-2-methylanilino)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B299114.png)
![5-[(1-{4-[(4-bromobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B299116.png)

![isopropyl 2-(1,3-benzodioxol-5-ylmethylene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299119.png)